Cas no 887908-99-8 (Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid)
![Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid structure](https://www.kuujia.com/scimg/cas/887908-99-8x500.png)
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid
- N-Boc-(+/-)cis-(exo)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- ZPMJBHUNSHDFPT-XFWSIPNHSA-N
- 4563AD
- FCH4079739
- BOC-3-EXO-AMINOBICYCLO[2.2.1]HEPT-5-ENE-2-EXO-CARBOXYLIC ACID
- (1S,2S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- (1S,2S,3R,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- (1S,2S,3R,4R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- (1S,2S,3R,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- CS-0101131
- rel-(1S,2S,3R,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 887908-99-8
- (1S,2S,3R,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2R,3S,4S)-rel-
- (1S,2S,3R,4R)-3-(tert-utoxycarbonylamino)icyclo[2.2.1]ept-5-ne-2-arboxylic acid
- YFA25706
- E81207
- TS-7118
- (1S,2S,3R,4R)-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- AKOS030631169
- 148257-06-1
- MFCD02682617
- SCHEMBL2062079
- diexo-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- (1S,?2S,?3R,?4R)?-?3-?(tert-?Butoxycarbonylamino)?bicyclo[2.2.1]?hept-?5-?ene-?2-?carboxylic acid
- Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid
-
- Inchi: 1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1
- InChI Key: ZPMJBHUNSHDFPT-XFWSIPNHSA-N
- SMILES: OC([C@@H]1[C@@H]([C@H]2C=C[C@@H]1C2)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 253.13140809g/mol
- Monoisotopic Mass: 253.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 75.6
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259366-100mg |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
$1190 | 2024-06-06 | |
Aaron | AR00J3GW-100mg |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
$1061.00 | 2025-02-12 | |
A2B Chem LLC | AI89860-100mg |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
$1324.00 | 2024-04-19 | |
1PlusChem | 1P00J38K-100mg |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
$1181.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171771-100mg |
(1S,2S,3R,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
¥10244.00 | 2024-04-26 | |
eNovation Chemicals LLC | Y1259366-100mg |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
$1190 | 2025-02-27 | |
eNovation Chemicals LLC | Y1259366-100mg |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
887908-99-8 | 95% | 100mg |
$1190 | 2025-02-26 |
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Sulfuric acid ; pH 2.5, rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 3
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Raw materials
- Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-amino-, (1S,2S,3R,4R)-
- Di-tert-butyl dicarbonate
- Boc-3-exo-aminobicyclo2.2.1-hept-5-ene-2-exo-carboxylic Acid
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Preparation Products
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic Acid: A Comprehensive Overview
The compound Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid (CAS No. 887908-99-8) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique bicyclic structure, which contributes to its exceptional stability and reactivity under various chemical conditions. Recent studies have highlighted its potential as a key intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel therapeutic agents.
The bicyclo[2.2.1]heptane framework of this compound is a hallmark of its structural integrity, providing a rigid platform for further functionalization. The presence of the Boc (tert-butoxycarbonyl) protecting group at the carboxylic acid moiety ensures ease of manipulation during synthetic procedures, making it a versatile building block in organic synthesis. Researchers have demonstrated that this compound can be readily incorporated into larger molecular architectures, enabling the creation of highly specific ligands and receptors for drug discovery.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties and conformational flexibility of Boc-3-exo-amino-bicyclo[2.2.1]-hept-5-en e 2-exo-carboxylic acid. Molecular dynamics simulations have revealed that the compound exhibits favorable solubility profiles and low toxicity, making it an ideal candidate for pharmacological applications. Furthermore, its ability to form stable amide bonds with various amino acids has positioned it as a valuable tool in peptide synthesis.
In terms of synthesis, the compound is typically prepared via a multi-step process involving ring-closing metathesis and subsequent functionalization steps. The use of palladium-catalyzed cross-coupling reactions has significantly streamlined its production, ensuring high yields and purity levels. This has been corroborated by recent reports in leading chemical journals, which detail optimized synthetic protocols for this compound.
Looking ahead, the integration of Boc-3-exo-amino-bicyclo[2.2.1]-hept 5 ene 2 exo-carboxylic acid into advanced drug delivery systems is an area of active research interest. Its compatibility with biodegradable polymers and its ability to encapsulate hydrophobic drugs make it a promising candidate for targeted therapy applications. Additionally, ongoing studies are exploring its potential as a chiral catalyst in asymmetric synthesis, further underscoring its versatility across diverse chemical domains.
In conclusion, Boc 3 exo amino bicyclo[2 2 1] hept 5 ene 2 exo carboxylic acid (CAS No 887908 99 8) stands as a testament to modern synthetic chemistry's capabilities, offering a unique combination of structural rigidity and functional versatility. As research continues to uncover new applications for this compound, its role in advancing both medicinal and materials science is expected to grow significantly.
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